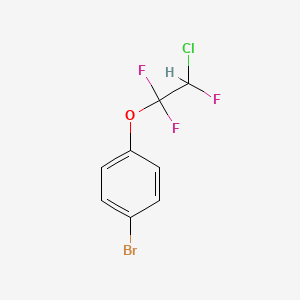![molecular formula C10H7Cl2N3OS B6264796 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 885269-65-8](/img/new.no-structure.jpg)
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then acylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
科学的研究の応用
作用機序
The mechanism by which 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide exerts its effects involves the interaction with specific molecular targets. In the case of its anti-leishmanial activity, the compound induces apoptosis in the parasites by disrupting their cellular processes . The exact molecular pathways involved are still under investigation, but it is believed to interfere with the parasite’s metabolic functions .
類似化合物との比較
Similar Compounds
2-chloro-N-(3-chlorophenyl)acetamide: This compound shares a similar structure but lacks the thiadiazole ring, which may result in different biological activities.
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Another structurally related compound with potential variations in activity due to the presence of a fluorine atom.
Uniqueness
The presence of the thiadiazole ring in 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a key feature that distinguishes it from other similar compounds. This ring structure is associated with a range of biological activities, making the compound a valuable candidate for further research and development .
特性
CAS番号 |
885269-65-8 |
|---|---|
分子式 |
C10H7Cl2N3OS |
分子量 |
288.15 g/mol |
IUPAC名 |
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-5-8(16)13-10-14-9(15-17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,14,15,16) |
InChIキー |
XKRAEVTXUCZPFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NSC(=N2)NC(=O)CCl)Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



